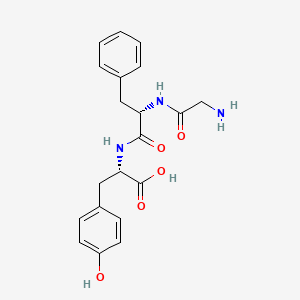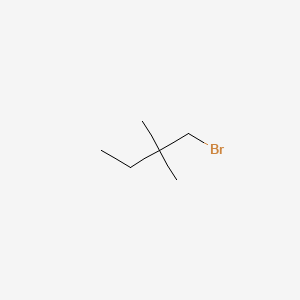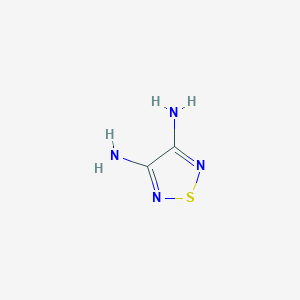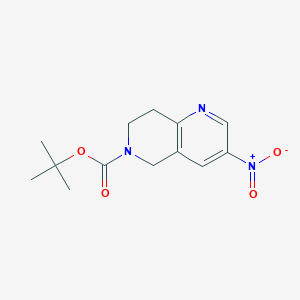
H-Gly-phe-tyr-OH
Übersicht
Beschreibung
“H-Gly-phe-tyr-OH” is a tripeptide with the sequence Gly-Phe-Tyr. It has a molecular weight of 385.41400 . The common name for this compound is H-Gly-Phe-Tyr-OH and its CAS number is 70421-71-5 .
Synthesis Analysis
Peptide synthesis is a well-established process in the field of organic chemistry. The synthesis of peptides like “H-Gly-phe-tyr-OH” typically involves the coupling of amino acids in a specific sequence. This process can be performed in solution or on a solid phase . The Boc strategy is commonly used in peptide synthesis because it generates gases without any other by-products in the deprotection step of the Boc group .
Molecular Structure Analysis
The molecular formula of “H-Gly-phe-tyr-OH” is C20H23N3O5 . Theoretical conformational analysis of similar peptides has shown that the active conformation is often a β-turn structure . The distances between the Tyr and Phe residues at positions 1 and 4, and the terminal Tyrosine N-H group, which must be free of any intramolecular hydrogen bond, are important for molecular recognition .
Physical And Chemical Properties Analysis
The physical and chemical properties of “H-Gly-phe-tyr-OH” include a boiling point of 780.0±60.0 °C at 760 mmHg, and a flash point of 425.5±32.9 °C . The exact mass is 385.16400 and the LogP value is 1.60 .
Wissenschaftliche Forschungsanwendungen
Nanomedicine and Drug Delivery
The Phe-Phe motif, which is part of the “H-Gly-Phe-Tyr-OH” structure, is known for driving the self-assembly of short peptides into nanostructures and hydrogels . These nanostructures have been utilized in nanomedicine , particularly for targeted drug delivery systems. The ability of these peptides to form stable, biocompatible nanostructures allows for the precise delivery of therapeutic agents to specific sites within the body, enhancing the efficacy and reducing the side effects of drugs.
Biomaterials Development
Peptides containing the Phe-Phe motif are also instrumental in the development of biomaterials . They can form hydrogels that have potential applications in tissue engineering, such as scaffolds for cell growth. These materials can mimic the natural extracellular matrix, providing support and promoting the regeneration of damaged tissues.
Therapeutic Paradigms
The self-assembled nanostructures formed by peptides like “H-Gly-Phe-Tyr-OH” can lead to new therapeutic paradigms . Their unique physicochemical properties can be harnessed to create innovative treatments, such as photothermal therapy , where the nanostructures convert light into heat to selectively kill cancer cells.
Solid-Phase Peptide Synthesis
The tripeptide can be synthesized using solid-phase peptide synthesis (SPPS) techniques, which are crucial for creating peptides with biological activities . SPPS is a method used to produce peptides in a controlled manner, allowing for the introduction of specific sequences and modifications that can enhance the peptide’s biological activity.
Cyclic Peptide Synthesis
“H-Gly-Phe-Tyr-OH” can be used as a building block in the synthesis of cyclic peptides . Cyclic peptides have gained interest due to their stability and resistance to enzymatic degradation, making them suitable candidates for drug development and other biological applications.
Opiate Peptide Analogs
This tripeptide sequence is similar to those found in endogenous opioid peptides, which suggests its potential use in the study of opiate peptide analogs . These analogs can help in understanding the binding and activity of opioids at their receptors, which is valuable for developing new pain management therapies.
Wirkmechanismus
Target of Action
The primary target of the compound H-Gly-Phe-Tyr-OH is the μ-opioid receptor . This receptor plays a crucial role in pain perception and analgesia .
Mode of Action
H-Gly-Phe-Tyr-OH interacts with its target, the μ-opioid receptor, by binding to it . This binding triggers a series of biochemical reactions that lead to the desensitization of the receptor . The interaction mechanism is presumed to be similar to that of endogenous peptides .
Biochemical Pathways
It is known that the compound’s interaction with the μ-opioid receptor can lead to a cascade of biochemical reactions . These reactions could potentially involve various signaling pathways, ultimately leading to changes in cellular function .
Pharmacokinetics
It is suggested that the compound has a significant analgesic effect when administered in a dose range of 001 – 5 mg/kg . The analgesic effect of a single subcutaneous injection of H-Gly-Phe-Tyr-OH at 1 mg/kg exceeds the effect of morphine hydrochloride at the same dose . The magnitude and duration of the analgesic effect grow as the dose of H-Gly-Phe-Tyr-OH increases from 0.5 to 1.5 and 4.5 mg/kg .
Result of Action
The primary result of H-Gly-Phe-Tyr-OH’s action is its analgesic effect . It significantly prolongs the tail-flick latency in mice, indicating a reduction in pain perception . This effect is comparable to that of morphine hydrochloride at a dose of 1 mg/kg .
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5/c21-12-18(25)22-16(10-13-4-2-1-3-5-13)19(26)23-17(20(27)28)11-14-6-8-15(24)9-7-14/h1-9,16-17,24H,10-12,21H2,(H,22,25)(H,23,26)(H,27,28)/t16-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMMIGULQSIRCD-IRXDYDNUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1337307.png)




